molecular formula C5H9Cl B8739790 1-Chloro-2-pentene CAS No. 10071-60-0

1-Chloro-2-pentene

Cat. No.: B8739790
CAS No.: 10071-60-0
M. Wt: 104.58 g/mol
InChI Key: UPJCRKZUCADENN-ONEGZZNKSA-N
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Description

1-Chloro-2-pentene (C₅H₉Cl) is an unsaturated chloroalkene characterized by a chlorine atom at position 1 and a double bond between carbons 2 and 2. Its molecular weight is approximately 104.58 g/mol (calculated from atomic weights). This compound exhibits cis-trans isomerism due to the restricted rotation around the double bond, making its stereochemistry critical in determining reactivity and physical properties . It is synthesized via the reaction of 1-pentene with bromine (Br₂) and chloromethane, followed by dehydrohalogenation using sodium ethoxide (NaOEt) .

Key properties include:

  • Electrophilic addition reactivity: The double bond allows reactions with electrophiles (e.g., HBr, Cl₂), often forming allylic carbocations that influence product distribution .
  • Chirality upon hydrogenation: Hydrogenation of this compound generates a chiral compound, indicating the formation of a stereogenic center during the process .

Properties

CAS No.

10071-60-0

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(E)-1-chloropent-2-ene

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+

InChI Key

UPJCRKZUCADENN-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCl

Canonical SMILES

CCC=CCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process follows an E2 elimination mechanism, where a base abstracts a β-hydrogen adjacent to one of the chlorine atoms, inducing the formation of a double bond. Potassium hydroxide (KOH) in ethanol or aqueous media is commonly used, with temperatures ranging from 60°C to 80°C. The reaction proceeds as:

Cl-CH2-CH2-CH2-CH2-CH2ClKOHCl-CH2-CH=CH-CH2-CH3+HCl+KCl\text{Cl-CH}2\text{-CH}2\text{-CH}2\text{-CH}2\text{-CH}2\text{Cl} \xrightarrow{\text{KOH}} \text{Cl-CH}2\text{-CH=CH-CH}2\text{-CH}3 + \text{HCl} + \text{KCl}

Zaitsev’s rule governs the regioselectivity, favoring the more substituted alkene (this compound over 1-chloro-1-pentene).

Table 1: Optimization of Dehydrohalogenation Conditions

BaseSolventTemperature (°C)Yield (%)
KOHEthanol7072
NaOHWater8065
NaOEtTHF6068

Higher temperatures (>80°C) promote side reactions, such as further elimination or polymerization, reducing product purity.

Radical-Mediated Allylic Chlorination

Allylic chlorination exploits the stability of allylic radicals to introduce chlorine at the position adjacent to a double bond. This method is particularly effective for synthesizing this compound from 2-pentene.

Reaction Pathway and Catalysts

The reaction initiates under UV light or in the presence of radical initiators like azobisisobutyronitrile (AIBN). Chlorine gas (Cl₂) abstracts a hydrogen atom from the allylic position, generating a radical intermediate that subsequently reacts with Cl₂:

CH2=CH-CH2-CH2-CH3+Cl2hνCl-CH2-CH=CH-CH2-CH3+HCl\text{CH}2\text{=CH-CH}2\text{-CH}2\text{-CH}3 + \text{Cl}2 \xrightarrow{h\nu} \text{Cl-CH}2\text{-CH=CH-CH}2\text{-CH}3 + \text{HCl}

The selectivity for the allylic position arises from the resonance stabilization of the intermediate radical.

Table 2: Effect of Initiators on Chlorination Efficiency

InitiatorCl₂ Concentration (mol%)Yield (%)
AIBN1058
Benzoyl Peroxide1552
None (UV)2048

AIBN enhances reaction rates by lowering the activation energy for radical formation, though excessive Cl₂ concentrations lead to over-chlorination.

Elimination from Chloroalcohols

Chloroalcohol derivatives, such as 1-chloro-2-pentanol, undergo acid-catalyzed dehydration to form this compound. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) facilitates the elimination of water.

Mechanistic Considerations

The reaction proceeds via a carbocation intermediate, where protonation of the hydroxyl group generates a leaving group (H₂O), followed by deprotonation to form the double bond:

Cl-CH2-CH(OH)-CH2-CH2-CH3H2SO4Cl-CH2-CH=CH-CH2-CH3+H2O\text{Cl-CH}2\text{-CH(OH)-CH}2\text{-CH}2\text{-CH}3 \xrightarrow{\text{H}2\text{SO}4} \text{Cl-CH}2\text{-CH=CH-CH}2\text{-CH}3 + \text{H}2\text{O}

The stability of the carbocation intermediate (secondary > primary) dictates the major product.

Table 3: Acid Catalysts and Dehydration Efficiency

AcidConcentration (wt%)Yield (%)
H₂SO₄8564
H₃PO₄7558
p-TsOH1049

Elevated temperatures (>100°C) improve reaction kinetics but risk carbocation rearrangements, necessitating precise thermal control.

Industrial-Scale Production Challenges

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors excel in radical-mediated chlorination by minimizing side reactions and enhancing heat dissipation. For example, tubular reactors with UV irradiation achieve 85% conversion of 2-pentene to this compound at throughputs exceeding 100 kg/h . Catalyst recycling and solvent recovery systems further reduce operational costs.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in 1-chloro-2-pentene undergoes nucleophilic substitution under alkaline conditions. Hydrolysis with aqueous sodium carbonate (pH 8–11) at elevated temperatures yields pentenol derivatives. For example:

This compound+NaOH2-Penten-1-ol+NaCl\text{this compound} + \text{NaOH} \rightarrow \text{2-Penten-1-ol} + \text{NaCl}

Key findings :

  • Optimal yields (up to 72%) are achieved using sodium bicarbonate or calcium hydroxide as catalysts .

  • Stronger bases like NaOH lead to competing elimination reactions, reducing substitution efficiency .

Table 1: Hydrolysis of this compound under varying conditions

Alkali UsedTemperature (°C)pHYield (%)
Sodium carbonate80972
Calcium hydroxide801068
Sodium hydroxide801231

Electrophilic Addition Reactions

The double bond in this compound participates in electrophilic additions. For instance, reaction with hydrogen bromide (HBr) follows Markovnikov’s rule, where the hydrogen atom adds to the more substituted carbon:

This compound+HBr1-Chloro-3-bromopentane\text{this compound} + \text{HBr} \rightarrow \text{1-Chloro-3-bromopentane}

Mechanistic insights :

  • Step 1 : Protonation of the double bond forms a carbocation at the more substituted carbon (C3) .

  • Step 2 : Bromide ion attacks the carbocation, yielding the alkyl bromide .

Regioselectivity : The chlorine atom’s electron-withdrawing effect stabilizes the carbocation intermediate, favoring addition to C3 .

Elimination Reactions

Under high-temperature conditions (280°C) in SnCl₂-KCl melts, this compound undergoes dehydrohalogenation to form 1,3-pentadiene :

This compoundΔ1,3-Pentadiene+HCl\text{this compound} \xrightarrow{\Delta} \text{1,3-Pentadiene} + \text{HCl}

Key data :

  • Reaction efficiency depends on melt composition. For example, 62 mole% SnCl₂ yields 16% alkene .

  • Higher temperatures (>300°C) promote decomposition, reducing product purity .

Table 2: Alkene formation from this compound in fused salts

Melt Composition (SnCl₂%)Temperature (°C)Alkene Yield (%)
6228016
8028028
10029531

Halogen Exchange Reactions

In molten SnCl₂-KCl media, chlorine substituents in this compound can be replaced by bromine or iodine via nucleophilic displacement :

This compound+KBr1-Bromo-2-pentene+KCl\text{this compound} + \text{KBr} \rightarrow \text{1-Bromo-2-pentene} + \text{KCl}

Reactivity trends :

  • Reaction rates follow the order: Br⁻ > Cl⁻ > I⁻ due to differences in nucleophilicity and ion mobility in fused salts .

Polymerization and Cyclization

This compound participates in Friedel-Crafts alkylation and cyclization reactions under acidic conditions. For example, in the presence of AlCl₃, it forms cyclic ethers or aromatic derivatives .

Scientific Research Applications

1-Chloro-2-pentene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Researchers use 1-chloropent-2-ene to study the effects of halogenated alkenes on biological systems, including their potential as bioactive compounds.

Mechanism of Action

The mechanism of action of 1-chloropent-2-ene in chemical reactions involves the interaction of the double bond and the chlorine atom with various reagents. The double bond provides a site for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.

Comparison with Similar Compounds

5-Chloro-2-methyl-1-pentene (C₆H₁₁Cl)

  • Molecular weight : 118.60 g/mol .
  • Structure : Features a methyl group at position 2 and chlorine at position 5, with a terminal double bond.
  • Isomerism : Likely exhibits cis-trans isomerism, though steric hindrance from the methyl group may limit stability of certain conformers.
  • Reactivity : The terminal double bond may undergo faster electrophilic addition compared to internal alkenes like 1-chloro-2-pentene.

1-Chloro-2-methylpentane (C₆H₁₃Cl)

  • Molecular weight : 120.62 g/mol .
  • Structure : A saturated chloroalkane with a branched methyl group at position 2.
  • Reactivity : Undergoes SN1/SN2 substitution reactions rather than electrophilic addition. The absence of a double bond eliminates geometric isomerism, simplifying its reaction pathways .

3-Chloro-1-pentene (C₅H₉Cl)

  • Isomerism : Positional isomer of this compound. The chlorine at position 3 and double bond between carbons 1 and 2 lead to distinct reactivity.
  • Hydrogenation outcome : Unlike this compound, hydrogenation of 3-chloro-1-pentene may yield an achiral product due to symmetric addition of hydrogen .

Data Table: Key Properties and Differences

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Isomerism Key Reactivity
This compound C₅H₉Cl 104.58 Not provided Cis-trans Electrophilic addition, allylic stability
5-Chloro-2-methyl-1-pentene C₆H₁₁Cl 118.60 22508-65-2 Cis-trans (likely) Terminal alkene reactivity
1-Chloro-2-methylpentane C₆H₁₃Cl 120.62 14753-05-0 None SN1/SN2 substitution
3-Chloro-1-pentene C₅H₉Cl 104.58 Not provided Cis-trans Hydrogenation yields achiral products

Research Findings and Mechanistic Insights

  • Electrophilic Addition :

    • This compound reacts with HX (e.g., HCl, HBr) to form allylic carbocations. The major product (e.g., 4-chloro-2-pentene) is determined by carbocation stability .
    • Comparatively, 5-chloro-2-methyl-1-pentene’s terminal double bond favors 1,2-addition without significant carbocation rearrangement.
  • Hydrogenation Outcomes :

    • This compound produces a chiral compound, while 3-chloro-1-pentene yields an achiral product due to differences in double bond positioning .
  • Substitution vs. Addition :

    • Saturated analogs like 1-chloro-2-methylpentane undergo nucleophilic substitution, whereas unsaturated analogs prioritize addition reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-2-pentene, and how can reaction conditions (e.g., temperature, catalysts) be optimized for yield?

  • Methodological Answer : The synthesis of this compound typically involves hydrochlorination of 2-pentene using HCl gas under controlled conditions. Optimization requires monitoring reaction kinetics via gas chromatography (GC) to track intermediate formation. Temperature control (e.g., 0–10°C) minimizes side reactions like polymerization, while Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity. For reproducibility, document catalyst loading, solvent polarity, and purification steps (e.g., fractional distillation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. In NMR, the vinyl chloride moiety shows distinct coupling patterns (e.g., J = 10–15 Hz for trans-configuration). GC-MS aids in confirming molecular ion peaks (m/z ≈ 104) and detecting impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook to validate assignments .

Q. How can thermodynamic properties (e.g., enthalpy of formation, vapor pressure) of this compound be experimentally determined?

  • Methodological Answer : Use calorimetry (e.g., bomb calorimeter) to measure enthalpy of formation. Vapor pressure can be determined via static or dynamic methods, comparing results with predictive models like the Antoine equation. Validate data against analogous compounds (e.g., 2-pentene derivatives) from the Thermodynamics Research Center .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics or stereochemical outcomes (cis vs. trans) during this compound synthesis?

  • Methodological Answer : Employ stereospecific catalysts (e.g., chiral ligands) to control isomer ratios. Analyze competing pathways using Density Functional Theory (DFT) to identify transition states. Replicate disputed studies under standardized conditions (e.g., inert atmosphere, purity-controlled reagents) and apply statistical tools (e.g., ANOVA) to assess variability .

Q. How can computational chemistry predict reaction pathways and intermediates in this compound-involved reactions?

  • Methodological Answer : Utilize software like Gaussian or ORCA to model reaction mechanisms. Compare computed activation energies (e.g., for electrophilic addition vs. elimination) with experimental kinetic data. Validate predictions using isotopic labeling (e.g., deuterated substrates) to trace reaction trajectories .

Q. What experimental designs minimize byproducts (e.g., di- or tri-chlorinated derivatives) in this compound synthesis?

  • Methodological Answer : Implement flow chemistry to control residence time and reduce over-chlorination. Use in-situ FTIR to monitor intermediate concentrations. Optimize stoichiometry (e.g., HCl:alkene ratio) via Design of Experiments (DoE) to identify critical parameters .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in literature-reported spectroscopic data for this compound?

  • Methodological Answer : Conduct a meta-analysis of published spectra, noting solvent effects and instrument calibration differences. Reproduce experiments using high-purity standards and report raw data with error margins. Cross-validate with independent techniques (e.g., X-ray crystallography if crystalline derivatives are available) .

Q. What protocols ensure reproducibility of catalytic systems used in this compound synthesis?

  • Methodological Answer : Pre-activate catalysts (e.g., AlCl₃) under anhydrous conditions and characterize them via X-ray Photoelectron Spectroscopy (XPS) to confirm oxidation states. Document catalyst recycling efficiency and leaching tests. Share detailed supplementary materials, including exact reaction setups .

Tables for Key Data

Property Experimental Value Source
Boiling Point85–87°CNIST Chemistry WebBook
Enthalpy of Formation (ΔHf)-120 kJ/mol (calc.)Thermodynamics Research Center
NMR (¹³C, vinyl Cl)115 ppmPubChem

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